2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(2H-1,3-Benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic core (pyrazolo[1,5-a]pyrazin-4-one) with two key substituents:
- A 3-methoxyphenylmethyl group at position 5, which may enhance lipophilicity and modulate receptor binding .
The compound’s molecular formula is C₂₂H₁₈N₄O₄, with a molecular weight of 402.41 g/mol.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-16-4-2-3-14(9-16)12-23-7-8-24-18(21(23)25)11-17(22-24)15-5-6-19-20(10-15)28-13-27-19/h2-10,17-18,22H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWBDTBLHARBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN3C(C2=O)CC(N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.38 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a pyrazole ring system, which are known for their diverse biological activities.
Pharmacological Activities
Recent studies have highlighted several key biological activities associated with pyrazolo[1,5-a]pyrazines:
- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promise as antitumor agents. They exhibit inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Neuroprotective Effects : There is emerging evidence suggesting that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which may have implications for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent Variations : Modifications on the benzodioxole or methoxyphenyl groups can significantly influence the potency and selectivity of these compounds against specific biological targets.
- Ring Substitution : The position and nature of substituents on the pyrazole ring also play a critical role in determining the overall pharmacological profile .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Efficacy in Breast Cancer : A study evaluated various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin through synergistic effects .
- Neuroprotective Studies : Research focusing on neuroprotective effects showed that specific pyrazole derivatives could promote neuronal survival in models of neurodegeneration, suggesting their potential utility in treating diseases like Alzheimer's .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The 1,3-benzodioxole group (target compound, G825-0314) may improve metabolic stability compared to simple phenyl or methoxyphenyl groups .
Functional Comparison with Pyrazolo-Pyrimidines
Pyrazolo[1,5-a]pyrimidines share structural similarities but differ in their core heterocycle (pyrimidine vs. pyrazinone). Notable examples include:
Table 2: Pyrazolo-Pyrimidine Derivatives
Key Differences:
- Core Flexibility: The pyrazinone core (target compound) introduces a ketone group, which may alter hydrogen-bonding capacity compared to pyrimidine derivatives .
- Kinase Selectivity: Pyrazolo-pyrimidines like NAV2729 and EGFR inhibitors () show strong kinase inhibition, suggesting the target compound’s pyrazinone core could be optimized for similar pathways .
Preparation Methods
Cyclocondensation of Pyrazole-5-Amines with α-Keto Esters
A widely adopted method involves the reaction of 3-aminopyrazole derivatives with α-keto esters under acidic or catalytic conditions. For example, WO2021067967A1 discloses a general protocol where 3-amino-1H-pyrazole-5-carboxylate reacts with ethyl 2-oxoacetate in acetic acid, yielding the pyrazinone ring after intramolecular cyclization.
Reaction Conditions :
Multi-Component Reactions (MCRs)
The five-component synthesis reported in PMC6274230 offers a streamlined approach. Using nano-ZnO as a catalyst, hydrazine hydrate, ethyl acetoacetate, 1,3-dimethylbarbituric acid, and benzaldehyde condense to form pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones. Adapting this method, substitution with 1,3-benzodioxole-5-carbaldehyde and 3-methoxybenzyl chloride could yield the target compound.
Optimized Parameters :
- Catalyst: Nano-ZnO (0.04 g/mmol)
- Solvent: Water or ethanol
- Temperature: Reflux (78–100°C)
- Yield: 68–82%
Installation of the 1,3-Benzodioxol-5-yl Substituent
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between a brominated pyrazinone intermediate and 1,3-benzodioxol-5-ylboronic acid is a viable route. DE1003215B highlights nickel-catalyzed hydrogenation for analogous systems, though Pd(dba)₂/XPhos systems offer superior selectivity for aryl-aryl bonds.
Typical Protocol :
Direct Electrophilic Substitution
Electrophilic aromatic substitution using 1,3-benzodioxole-5-sulfonyl chloride in the presence of AlCl₃ has been reported for similar systems, though regioselectivity remains a concern.
Introduction of the (3-Methoxyphenyl)Methyl Group
Reductive Amination
Condensation of the pyrazinone’s secondary amine with 3-methoxybenzaldehyde followed by NaBH₄ reduction affords the desired benzylamine derivative. PMC6332229 demonstrates this approach for pyrazolo[3,4-b]pyrazinones, achieving yields of 65–78%.
Conditions :
Alkylation with 3-Methoxybenzyl Chloride
Direct alkylation using 3-methoxybenzyl chloride and K₂CO₃ in DMF at 60°C provides moderate yields (55–65%) but requires rigorous exclusion of moisture.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Cyclocondensation to form pyrazinone core.
- Suzuki coupling for 1,3-benzodioxol-5-yl group.
- Reductive amination for (3-methoxyphenyl)methyl side chain.
Overall Yield : 42% (3 steps)
Route 2: Convergent MCR Approach
One-pot assembly using nano-ZnO-catalyzed MCR with pre-functionalized aldehydes and benzyl chlorides.
Overall Yield : 58% (single step)
Analytical Characterization and Optimization
Spectroscopic Data
Purity Optimization
Recrystallization from CH₂Cl₂/hexane (1:3) enhances purity to >99% (HPLC).
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrazolo[1,5-a]pyrazine and benzodioxole intermediates. Key steps include:
- Coupling reactions : Alkylation or nucleophilic substitution to attach the 3-methoxyphenylmethyl group to the pyrazolo-pyrazinone core .
- Oxazole/oxadiazole formation : For analogs, oxazole rings are synthesized via cyclization of chlorinated aromatic precursors under controlled temperatures (e.g., 60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC (C18 columns, methanol/water mobile phases) ensures >95% purity. Intermediate characterization via TLC is critical .
Q. Which spectroscopic and analytical techniques are essential for structural validation?
- NMR : 1H and 13C NMR confirm substituent positions and ring systems. For example, the benzodioxole protons appear as singlet δ 5.9–6.1 ppm, while pyrazolo-pyrazinone protons resonate at δ 7.2–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~437.1 g/mol for C22H17N3O4) .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies. Analogous compounds show dihedral angles of 15–25° between aromatic rings .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM) for in vitro assays. Co-solvents like PEG-400 improve bioavailability in pharmacokinetic studies .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions (pH <3 or >10). Storage at –20°C in inert atmospheres (argon) prevents oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modifications :
- Methodology :
Q. What computational approaches predict target binding and pharmacokinetics?
- Molecular docking : Software like AutoDock Vina models interactions with kinases (e.g., EGFR). Analog studies suggest hydrogen bonding with Thr790 and hydrophobic interactions with Leu844 .
- ADME prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism dominance .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
Q. How should conflicting biological data (e.g., divergent IC50 values) be resolved?
- Case example : If IC50 values vary across studies (e.g., 1.2 µM vs. 3.5 µM in A549 cells):
- Replicate synthesis : Verify compound purity (>99% via HPLC) and stereochemical consistency (circular dichroism) .
- Orthogonal assays : Confirm activity via fluorescence polarization (binding affinity) and Western blotting (downstream protein modulation) .
- Cell line authentication : STR profiling ensures no cross-contamination .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
